molecular formula C17H18Cl2N4O2 B4906603 1,2-BIS(3-CHLOROPHENYLUREIDO)PROPANE CAS No. 333399-02-3

1,2-BIS(3-CHLOROPHENYLUREIDO)PROPANE

Cat. No.: B4906603
CAS No.: 333399-02-3
M. Wt: 381.3 g/mol
InChI Key: SPVVQHOVDUHBOG-UHFFFAOYSA-N
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Description

1,2-BIS(3-CHLOROPHENYLUREIDO)PROPANE is an organic compound with the molecular formula C17H18Cl2N4O2 It is a derivative of urea and contains two 3-chlorophenylureido groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-BIS(3-CHLOROPHENYLUREIDO)PROPANE can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-chlorophenyl isocyanate with 1,2-diaminopropane. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and mixing. The final product is obtained through filtration, drying, and packaging.

Chemical Reactions Analysis

Types of Reactions

1,2-BIS(3-CHLOROPHENYLUREIDO)PROPANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide or amine groups replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1,2-BIS(3-CHLOROPHENYLUREIDO)PROPANE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-BIS(3-CHLOROPHENYLUREIDO)PROPANE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-BIS(3,4-DICHLOROPHENYLUREIDO)PROPANE: Similar structure but with additional chlorine atoms, leading to different chemical properties and reactivity.

    1,3-BIS(DIPHENYLPHOSPHINO)PROPANE: Contains phosphine groups instead of urea groups, resulting in different applications and reactivity.

Uniqueness

1,2-BIS(3-CHLOROPHENYLUREIDO)PROPANE is unique due to its specific substitution pattern and the presence of urea groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-[(3-chlorophenyl)carbamoylamino]propan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O2/c1-11(21-17(25)23-15-7-3-5-13(19)9-15)10-20-16(24)22-14-6-2-4-12(18)8-14/h2-9,11H,10H2,1H3,(H2,20,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVVQHOVDUHBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC(=CC=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333399-02-3
Record name 1,2-BIS(3-CHLOROPHENYLUREIDO)PROPANE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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